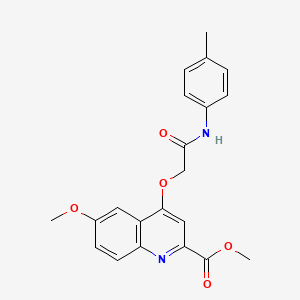

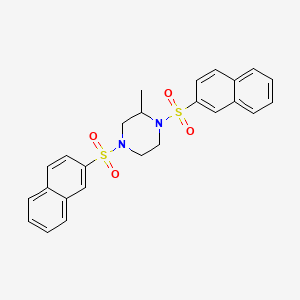

![molecular formula C18H15ClN2O3 B2894492 (E)-3-(2-chlorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide CAS No. 2035001-48-8](/img/structure/B2894492.png)

(E)-3-(2-chlorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(2-chlorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide is a chemical compound that has been synthesized and studied in recent years due to its potential applications in scientific research. This compound is of interest to researchers due to its unique structure and potential biological activity. In

Scientific Research Applications

Copolymerization and Polymer Science

- Copolymerization Kinetics of Poly(acrylonitrile-ran-2-ethenyl-pyridine) : This study discusses the kinetics of copolymerization and degradation of poly(acrylonitrile-ran-2-ethenyl-pyridine), highlighting the effects of different solvent media on copolymerization kinetics and degradation energy. It provides insights into how changes in solvent composition affect the polymer's properties, which could be relevant for designing materials with specific degradation profiles or mechanical properties (Hou et al., 2008).

Synthesis and Chemical Transformations

- A Convenient Synthesis of γ-oxo-acrylates : This research outlines a method for selectively reacting ethyl 2,4-dioxoalkanoates with pyrrolidine acetate, leading to the formation of γ-oxo-acrylates. Such synthetic pathways could be essential for creating acrylamide derivatives with specific functionalities for research or industrial applications (Manfredini, 1988).

Heterocyclic Chemistry and Compound Synthesis

- Facile One‐Pot Syntheses of New Polyfunctional Pyrazolyl Substituted and Pyrazolofused Pyridines : This study demonstrates the one-pot synthesis of novel pyrazolyl-substituted monocyclic pyridines and pyrazolofused pyridines. The methodology could offer a template for the synthesis of complex heterocycles, potentially including the (E)-3-(2-chlorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide compound, by leveraging similar reactive intermediates or catalytic conditions (Latif et al., 2003).

Polymer-Supported Reagents and Catalysis

- Poly(methyl methacrylate) Supported Cr(VI) Reagents : This research presents the preparation and use of poly(methyl methacrylate)-supported Cr(VI) reagents for oxidizing alcohols to aldehydes or ketones. Such polymer-supported reagents could potentially be adapted for modifying acrylamide derivatives, offering a controlled and reusable method for specific transformations (Abraham et al., 1996).

properties

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O3/c19-15-4-2-1-3-13(15)5-6-16(22)20-9-11-21-10-7-14-8-12-24-17(14)18(21)23/h1-8,10,12H,9,11H2,(H,20,22)/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJSNIZLNLDAUMO-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)NCCN2C=CC3=C(C2=O)OC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)NCCN2C=CC3=C(C2=O)OC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(2-chlorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

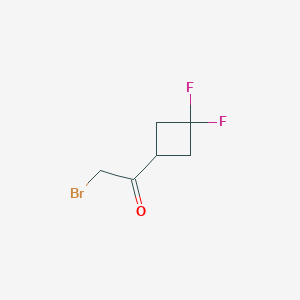

![ethyl 4-(5-ethyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate](/img/structure/B2894409.png)

![2-{[(3-Chlorophenyl)amino]methyl}phenol](/img/structure/B2894413.png)

![1-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carbonyl)piperidine-4-carboxamide](/img/structure/B2894414.png)

![2-Benzoyl-4-(4-chlorophenyl)-6-cyclopropylthieno[2,3-b]pyridin-3-amine](/img/structure/B2894418.png)

![3-(4-Bromophenyl)-2-[2-(3,5-dichlorophenyl)hydrazono]-3-oxopropanal](/img/structure/B2894419.png)

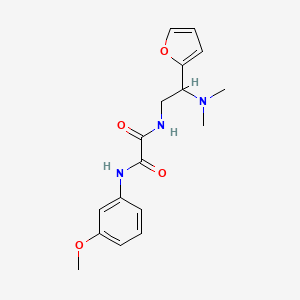

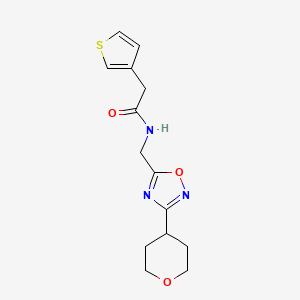

![1-(4-chlorophenyl)-5-(pyridin-3-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2894421.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[2-(4-nitrophenoxy)ethyl]piperazine](/img/structure/B2894425.png)

![8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione](/img/structure/B2894427.png)

![3-(3-Chlorophenyl)-7-[(4-nitrophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2894430.png)